molecular formula C25H21Br2ClN2O7 B11550553 2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11550553
M. Wt: 656.7 g/mol
InChI Key: ZMAKSZSYJYJQHN-ULPWCQAASA-N
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Description

2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including halogenation, amination, and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of bromine and chlorine atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenols, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(Z)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE
  • 2,4-DIBROMO-6-[(Z)-{[2-(2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4-DIMETHOXYBENZOATE

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21Br2ClN2O7

Molecular Weight

656.7 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H21Br2ClN2O7/c1-33-20-8-14(9-21(34-2)24(20)35-3)25(32)37-23-15(7-16(26)10-19(23)27)12-29-30-22(31)13-36-18-6-4-5-17(28)11-18/h4-12H,13H2,1-3H3,(H,30,31)/b29-12-

InChI Key

ZMAKSZSYJYJQHN-ULPWCQAASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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